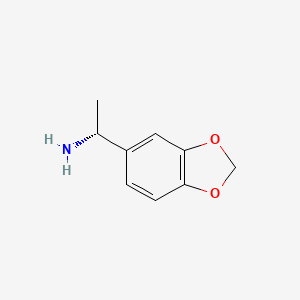

(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-(1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYAKHFVPCBF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259546 | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-54-3 | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210488-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amine (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine. While this specific enantiomer is not extensively characterized in publicly accessible literature, this document consolidates available data on the racemic mixture and its precursors, offering field-proven methodologies for its synthesis, resolution, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of this compound and its analogs. We will delve into its structural attributes, physicochemical parameters, and provide robust experimental protocols grounded in established chemical principles.

Introduction and Nomenclature

This compound is a chiral primary amine featuring a 1,3-benzodioxole moiety, commonly known as a methylenedioxyphenyl group. This structural motif is present in a variety of naturally occurring and synthetic compounds, including the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). However, it is crucial to distinguish the topic compound from these amphetamine derivatives by the length of its alkyl chain; it is an ethanamine derivative, not a propanamine.

The primary focus of this guide is the (1R)-enantiomer. Due to a scarcity of specific data for this isomer, much of the quantitative physical data presented herein pertains to the racemic mixture, 1-(1,3-benzodioxol-5-yl)ethanamine .

-

IUPAC Name: (1R)-1-(1,3-benzodioxol-5-yl)ethan-1-amine

-

Racemate IUPAC Name: 1-(1,3-benzodioxol-5-yl)ethanamine[1]

-

Common Synonyms (Racemate): 3,4-Methylenedioxyphenyl-1-ethanamine, MDM1EA[1]

-

CAS Number (Racemate): 121734-64-3[2]

Molecular Structure and Stereochemistry

The defining feature of this molecule is the stereocenter at the alpha-carbon (C1) of the ethylamine chain. The "(1R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, the (1R) and (1S) enantiomers. These enantiomers are expected to have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, density) but will differ in their interaction with plane-polarized light (optical rotation) and other chiral molecules.

Physicochemical Properties

| Property | Value (for Racemic Mixture) | Value (for MDPEA) | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | Colorless to Yellow to Orange clear liquid | |

| Boiling Point | 260.9 °C at 760 mmHg | ~280-282 °C (est.) | [3] |

| Melting Point | Not available | Not applicable (liquid at RT) | |

| Melting Point (HCl Salt) | Not available | 216-218 °C | [4] |

| Density | 1.198 g/cm³ | 1.204 g/cm³ (calculated) | [3] |

| Solubility | Not available | Slightly soluble in water (2.3 g/L at 25 °C, calculated) | |

| Optical Rotation [α]D | 0° (as a racemate) | Not applicable (achiral) |

Note: The physical properties of the (1R)-enantiomer are expected to be identical to the racemic mixture, with the critical exception of optical rotation, which will be equal in magnitude but opposite in sign to the (1S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of racemic 1-(1,3-benzodioxol-5-yl)ethanamine is most logically achieved via reductive amination of the corresponding ketone. The subsequent separation of the enantiomers is a critical step to isolate the desired (1R)-enantiomer.

Synthesis of Racemic 1-(1,3-benzodioxol-5-yl)ethanamine

The synthesis begins with the commercially available precursor, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(Methylenedioxy)acetophenone).

Caption: Synthesis of the racemic amine via reductive amination.

Experimental Protocol: Reductive Amination

Causality: This protocol utilizes sodium cyanoborohydride as the reducing agent. Unlike stronger hydrides like LiAlH₄, NaBH₃CN is selective for the protonated imine intermediate over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct and improves the yield of the desired amine.

-

Reaction Setup: To a solution of 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature until the ketone has been consumed and imine formation is complete (monitor by TLC or GC-MS).

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

-

Extraction: Basify the aqueous solution with aqueous NaOH to pH >12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by vacuum distillation or column chromatography.

Chiral Resolution of the Racemic Amine

Trustworthiness: The resolution of a racemic amine via diastereomeric salt formation is a classic and highly reliable method in organic chemistry. The key to success is the selection of an appropriate chiral resolving agent and a solvent system that allows for the preferential crystallization of one diastereomeric salt.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the minimum amount of the same warm solvent.

-

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) of the salt should be determined by chiral HPLC or by liberating the amine and measuring its optical rotation.

-

Recrystallization: If necessary, recrystallize the salt from a suitable solvent to improve the enantiomeric purity.

-

Liberation of Free Amine: Dissolve the pure diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the liberated free amine with an organic solvent. Dry the organic layer and remove the solvent to yield the enantiomerically pure (1R)-1-(1,3-benzodioxol-5-yl)ethanamine.

Spectroscopic Data and Analysis

While specific spectra for (1R)-1-(1,3-benzodioxol-5-yl)ethan-1-amine are not available in the searched databases, we can predict the key characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals in the aromatic region (~6.7-6.9 ppm), likely two doublets and a singlet or a doublet of doublets, characteristic of the 1,2,4-trisubstituted benzene ring.

-

Dioxole Protons: A characteristic singlet at ~5.9-6.0 ppm for the -O-CH₂-O- group.

-

Methine Proton (-CH-NH₂): A quartet at ~4.0-4.2 ppm, coupled to the methyl protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent (~1.5-3.0 ppm).

-

Methyl Protons (-CH₃): A doublet at ~1.3-1.5 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals between ~106-148 ppm. The two carbons attached to oxygen will be downfield (~147-148 ppm).

-

Dioxole Carbon (-O-CH₂-O-): A distinct signal around ~101 ppm.

-

Methine Carbon (-CH-NH₂): A signal around ~50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around ~20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A characteristic pair of medium-intensity peaks for a primary amine at ~3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹.

-

C-O Stretch (Dioxole): Strong bands in the region of ~1250 cm⁻¹ and ~1040 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

For Electron Ionization (EI-MS), the molecular ion peak [M]⁺ at m/z = 165 would be expected. The major fragmentation pathway would likely be the alpha-cleavage, resulting in the loss of a methyl group to form a stable iminium cation, which would be the base peak.

-

m/z = 165: Molecular ion [C₉H₁₁NO₂]⁺

-

m/z = 150: [M - CH₃]⁺, likely the base peak due to the formation of a resonance-stabilized iminium ion.

Conclusion

This compound is a chiral molecule of interest in medicinal and synthetic chemistry. While its specific physical properties are not well-documented, this guide provides a robust framework based on the known data of its racemic form and related compounds. The provided protocols for synthesis and resolution are based on established, reliable chemical transformations and offer a clear pathway for researchers to obtain and characterize this compound. Further experimental work is required to definitively determine the physical constants, such as optical rotation and melting point of its chiral salts, which are crucial for the full characterization of this specific enantiomer.

References

-

Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methyl-phenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o736–o737. [Link]

-

Axsyn Chemical Catalog. (n.d.). 1,3-Benzodioxole-5-ethanamine,hydrochloride (1:1). Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine. PubChem. Retrieved January 19, 2026, from [Link].

- Bio-Rad Laboratories. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).

-

Zhang, L., et al. (2012). Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography. Chirality, 24(4), 303-6. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129498, 3,4-Methylenedioxyphenyl-1-ethanamine. PubChem. Retrieved January 19, 2026, from [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemSrc. (n.d.). 1-(1,3-benzodioxol-5-yl)ethanamine. Retrieved January 19, 2026, from [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125-127. [Link]

-

de Souza, M. V. N., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]

Sources

In-Depth Structural Analysis of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the structural analysis of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine, a chiral molecule of significant interest in pharmaceutical and medicinal chemistry. As a member of the substituted methylenedioxyphenethylamine class, its stereochemistry plays a crucial role in its biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the analytical techniques employed for its complete structural elucidation.

Introduction: The Significance of Chirality in Benzodioxole Amines

This compound belongs to a class of compounds that are structurally related to 3,4-methylenedioxyphenethylamine (MDPEA).[2][3] The introduction of a chiral center at the alpha-carbon of the ethylamine side chain results in two enantiomers, (1R) and (1S), which can exhibit distinct pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration and enantiomeric purity is paramount for any research or development involving this compound. This guide will detail the necessary steps for a thorough structural analysis, from synthesis and chiral separation to spectroscopic and crystallographic characterization.

Synthesis and Chiral Resolution

A robust structural analysis begins with the synthesis and isolation of the enantiomerically pure compound. While various synthetic routes to substituted benzodioxoles have been described, the enantioselective synthesis of this compound often involves either a chiral auxiliary-guided synthesis or the resolution of a racemic mixture.[4][5]

A common approach involves the synthesis of the racemic amine followed by chiral resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Chiral Resolution of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

-

Racemate Synthesis: The racemic amine is first synthesized, for example, by reductive amination of 1-(1,3-benzodioxol-5-yl)ethan-1-one.

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Fractional Crystallization: The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts allow for their separation.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent and purified by distillation or chromatography.

The success of the resolution is monitored at each stage by chiral High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the final product. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[6]

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Column Temperature | 25 °C |

This method allows for the accurate quantification of the enantiomeric excess (e.e.) of the (1R)-enantiomer.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. While specific spectra for the target molecule are not widely published, the expected chemical shifts and coupling constants can be inferred from closely related structures such as 1,3-benzodioxole-5-ethanamine and other derivatives.[7][8]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons: Signals in the range of 6.7-6.9 ppm, exhibiting characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

-

Methylenedioxy Protons (-O-CH₂-O-): A singlet around 5.9 ppm.

-

Methine Proton (-CH(NH₂)-): A quartet in the region of 4.1-4.3 ppm, coupled to the methyl protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration-dependent.

-

Methyl Protons (-CH₃): A doublet around 1.4-1.6 ppm, coupled to the methine proton.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons: Signals between 108 and 148 ppm.

-

Methylenedioxy Carbon (-O-CH₂-O-): A signal around 101 ppm.

-

Methine Carbon (-CH(NH₂)-): A signal in the range of 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal around 24 ppm.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for C₉H₁₁NO₂ is at m/z 165.08.[9]

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z 165

-

Loss of Methyl Group: m/z 150

-

Formation of Benzyl Cation: A prominent peak at m/z 135, corresponding to the stable 3,4-methylenedioxybenzyl cation.

The fragmentation pattern is a key identifier for the benzodioxole moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorptions (cm⁻¹):

-

N-H Stretch (amine): 3300-3400 (two bands for a primary amine)

-

C-H Stretch (aromatic): ~3030

-

C-H Stretch (aliphatic): 2850-2950

-

C=C Stretch (aromatic): 1500-1600

-

C-O Stretch (ether): 1030-1250

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and, crucially, the absolute stereochemistry. While a crystal structure for the target molecule is not publicly available, analysis of related benzodioxole derivatives provides expected geometric parameters.[10][11]

Procedure for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solution of the amine or its salt (e.g., hydrochloride).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected.

-

Structure Solution and Refinement: The data is processed to solve and refine the crystal structure.

-

Determination of Absolute Configuration: The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Expected Structural Features:

-

The benzodioxole ring system is expected to be nearly planar.

-

The bond lengths and angles should be consistent with those observed in similar structures.

Integrated Structural Analysis Workflow

The following diagram illustrates the logical flow for a comprehensive structural analysis of this compound.

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a multi-faceted approach that combines synthesis, chiral separation, and a suite of advanced analytical techniques. Each method provides a crucial piece of the structural puzzle, and their combined application allows for the unambiguous determination of the compound's identity, purity, and absolute stereochemistry. This guide provides a robust framework for researchers to confidently and accurately characterize this and other chiral molecules of pharmaceutical importance.

References

-

Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

-

Grokipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

-

Yu, L., Jin, Y., Jianzhou, Ye, C., Wang, J., Hu, G., & Zeng, S. (2012). Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography. Chirality, 24(4), 303-6. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

-

ResearchGate. (2025). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole-5-ethanamine. Retrieved from [Link]

-

ResearchGate. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(Benzo[d][1][3]dioxol-5-yl)ethanamine. Retrieved from [Link]

-

ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. Retrieved from [Link]

-

MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

Sources

- 1. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole-5-ethanamine | C9H11NO2 | CID 73874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine | C9H11NO2 | CID 40433452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine: A Technical Guide

Introduction

(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine is a chiral primary amine featuring the prominent 1,3-benzodioxole (or methylenedioxyphenyl) moiety. This structural motif is a cornerstone in medicinal chemistry and drug development, appearing in numerous natural products and synthetic compounds with significant biological activity. The specific stereochemistry of the chiral center at the first carbon of the ethylamine side chain is crucial for its interaction with biological targets, making stereospecific characterization paramount.

This technical guide provides a comprehensive overview of the spectroscopic data expected for this compound. In the absence of a complete, publicly available experimental dataset for this specific enantiomer, this document outlines the predicted spectroscopic characteristics based on foundational principles and data from structurally analogous compounds. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide details the rigorous, self-validating experimental protocols required to obtain and confirm this data, with a special focus on methods for verifying enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will reveal the chemical environment, connectivity, and multiplicity of each unique hydrogen atom in the molecule. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 6.70 - 6.85 | m | - |

| H-5' (Aromatic) | 6.85 - 6.95 | m | - |

| -O-CH₂-O- | 5.90 - 6.00 | s | - |

| -CH(NH₂)- | ~4.10 | q | ~6.7 |

| -NH₂ | 1.50 - 2.50 | br s | - |

| -CH₃ | ~1.40 | d | ~6.7 |

Rationale behind Predictions:

-

Aromatic Protons (H-2', H-5', H-6'): The protons on the benzodioxole ring are expected to appear in the aromatic region (6.70-6.95 ppm). Their specific shifts and multiplicities will be influenced by the ethylamine substituent. Data from similar 1,3-benzodioxole derivatives informs these predicted ranges[1].

-

Methylenedioxy Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are chemically equivalent and will appear as a characteristic sharp singlet around 5.9-6.0 ppm[2].

-

Methine Proton (-CH(NH₂)-): This proton is at a chiral center and adjacent to both the aromatic ring and the methyl group. It is expected to be a quartet due to coupling with the three protons of the methyl group.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): These three protons will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic, C-C) | ~140 |

| C-3a', C-7a' (Aromatic, C-O) | ~147 |

| C-2', C-5', C-6' (Aromatic, C-H) | 106 - 120 |

| -O-CH₂-O- | ~101 |

| -CH(NH₂)- | ~50 |

| -CH₃ | ~25 |

Rationale behind Predictions:

-

Aromatic Carbons: The quaternary carbons (C-1', C-3a', C-7a') will appear further downfield. The carbons bonded to oxygen (C-3a', C-7a') will be the most deshielded. The protonated aromatic carbons will appear in the range of 106-120 ppm.

-

Methylenedioxy Carbon (-O-CH₂-O-): This carbon is characteristic of the benzodioxole moiety and typically resonates around 101 ppm.

-

Aliphatic Carbons: The benzylic, amine-bearing carbon (-CH(NH₂)-) is expected around 50 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around 25 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data accuracy and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16 (adjust for sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

-

-

Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Verification of Enantiomeric Purity

Confirming the enantiomeric excess of the (1R) isomer is critical. This is achieved by converting the enantiomers into diastereomers in situ, which will have distinct NMR signals.

Protocol using a Chiral Solvating Agent:

-

Acquire a standard ¹H NMR spectrum of the amine as described above.

-

Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, directly to the NMR tube.

-

Re-acquire the ¹H NMR spectrum. The signals for the protons near the chiral center (especially -CH(NH₂)- and -CH₃) of the two enantiomers will be resolved into two separate sets of signals.

-

Integrate the corresponding signals for the (1R) and (1S) enantiomers to determine the enantiomeric excess (ee).

Caption: Workflow for NMR analysis and enantiomeric purity determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted FT-IR Data (Liquid Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch (aromatic & aliphatic) | Ar-H, Alkyl C-H |

| 1600 - 1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1250 | C-O-C stretch (asymmetric) | Aryl Ether |

| 1030 - 1040 | C-O-C stretch (symmetric) | Aryl Ether |

| ~930 | O-CH₂-O bend | Methylenedioxy group |

Rationale behind Predictions:

-

N-H Vibrations: The primary amine group will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region and a bending vibration around 1600 cm⁻¹.

-

C-H Stretches: Both aromatic and aliphatic C-H stretches will be visible.

-

Aromatic and Ether Stretches: The C=C stretches of the aromatic ring and the characteristic strong C-O stretches of the aryl ether in the benzodioxole system are expected in the fingerprint region. The NIST WebBook provides reference spectra for 1,3-benzodioxole that supports these assignments[3].

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR):

-

Attenuated Total Reflectance (ATR) is a modern, simple technique.

-

Place a small drop of the neat liquid sample (if applicable) or a small amount of the solid sample directly onto the ATR crystal (typically diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Caption: Step-by-step workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

Table 4: Predicted ESI-MS Data

| m/z Value | Ion | Notes |

| 166.08 | [M+H]⁺ | Protonated molecular ion. Expected in Electrospray Ionization (ESI). |

| 150.05 | [M-NH₂]⁺ | Loss of the amino group. |

| 135.04 | [M-CH₃-NH₂]⁺ | Subsequent loss of the methyl group. |

Rationale behind Predictions:

-

Molecular Ion: The molecular weight of C₉H₁₁NO₂ is 165.19 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 166.08.

-

Fragmentation: The most likely fragmentation pathway involves the loss of the amino group (as ammonia, NH₃, in the neutral molecule) from the benzylic position, leading to a stable benzylic carbocation. The base peak in the mass spectrum of the related 2-(1,3-benzodioxol-5-yl)ethanamine is m/z 136, corresponding to the benzylic fragment[4]. For the target molecule, cleavage of the C-C bond between the ethyl and phenyl groups would also be a prominent fragmentation pathway.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) is often added to promote protonation and the formation of [M+H]⁺ ions.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, should be used to confirm the elemental composition by comparing the measured exact mass with the calculated mass.

-

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides the expected data and detailed, self-validating protocols necessary for researchers and drug development professionals to confidently identify and assess the purity of this important chiral amine. The causality-driven experimental choices, from solvent selection to the use of chiral solvating agents, ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity in the pharmaceutical sciences.

References

-

PubChem. 1,3-Benzodioxol-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl-. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Benzodioxol-5-amine. NIST Chemistry WebBook. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303994). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 1,3-Benzodioxole-5-ethanamine. National Center for Biotechnology Information. [Link]

-

US EPA. 1,3-Benzodioxole-5-ethanamine, N-ethyl-.alpha.-methyl-. [Link]

-

SpectraBase. N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine - Optional[1H NMR] - Spectrum. [Link]

-

NIST. 1,3-Benzodioxole. NIST Chemistry WebBook. [Link]

-

NIST. 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. [Link]

-

SpectraBase. ethanediamide, N

1-(1,3-benzodioxol-5-ylmethyl)-N2-[2-(4-morpholinylcarbonyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link] -

SpectraBase. 1-(1,3-benzodioxol-5-yl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

LookChem. 1,3-Benzodioxole-5-ethanamine, N,alpha-dimethyl-, (alphaR)-. [Link]

Sources

1H NMR spectrum of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a chiral amine featuring the biologically significant benzodioxole moiety. We will deconstruct the molecular structure to predict the chemical shift, integration, and multiplicity for each proton environment. This guide explains the causal relationships behind the spectral features, including the influence of the chiral center and the characteristic behavior of labile amine protons under various solvent conditions. Detailed experimental protocols are provided to ensure the acquisition of high-fidelity data, alongside a systematic workflow for spectral interpretation, making this a vital resource for researchers in synthetic chemistry, medicinal chemistry, and quality control.

Introduction: The Molecule and the Method

This compound is a chiral primary amine. Its structure is comprised of three key functionalities: a 1,3-benzodioxole ring system (also known as methylenedioxyphenyl), a chiral ethylamine side chain, and a primary amine group. The benzodioxole motif is a common scaffold in natural products and pharmacologically active compounds. The chirality of the molecule makes it a valuable building block in asymmetric synthesis.

Given its structural complexity and stereochemistry, ¹H NMR spectroscopy serves as the primary analytical method for its characterization. It allows for the verification of the molecular skeleton, confirmation of successful synthesis, and assessment of enantiomeric and diastereomeric purity, often with the aid of chiral derivatizing agents or solvents.[1][2][3] This guide will dissect the expected ¹H NMR spectrum to provide a foundational understanding for its analysis.

Structural Analysis and Predicted Spectral Features

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure is systematically labeled below to facilitate discussion.

Caption: Molecular structure with proton environments labeled (a-g).

Chemical Shift (δ) and Integration

The electronic environment surrounding each proton dictates its resonance frequency (chemical shift).

-

Aromatic Protons (a, b, c): These three protons are on the benzene ring. The electron-donating nature of the methylenedioxy group and the alkylamine substituent increases electron density on the ring, shifting these protons upfield relative to benzene (δ 7.26 ppm). They are expected to appear in the δ 6.7 – 6.9 ppm region.[4][5][6] Due to their distinct positions relative to the substituents, they will have slightly different chemical shifts, likely resulting in complex, overlapping signals. The total integration for this region will be 3H .

-

Methylenedioxy Protons (d): The two protons of the -O-CH₂-O- group are chemically equivalent. Being attached to two electronegative oxygen atoms, they are significantly deshielded and typically appear as a sharp singlet. The expected chemical shift is around δ 5.9 – 6.0 ppm .[7][8][9] The integration will be 2H .

-

Methine Proton (e): This proton is on the chiral carbon (Cα), adjacent to the aromatic ring and the nitrogen atom. Both groups are electron-withdrawing, causing a downfield shift. This signal is anticipated to be a quartet and appear in the range of δ 4.0 – 4.3 ppm . The integration will be 1H .

-

Methyl Protons (f): The three protons of the methyl group (Cβ) are coupled to the methine proton. They are in a standard alkyl environment, but slightly deshielded by the adjacent chiral center and amine. This signal will be a doublet, appearing around δ 1.3 – 1.5 ppm .[10] Its integration will be 3H .

-

Amine Protons (g): The two protons of the primary amine (-NH₂) are labile, meaning they can exchange with each other and with trace amounts of water or acidic protons in the solvent.[11] Their chemical shift is highly variable and concentration-dependent, typically appearing as a broad singlet anywhere from δ 1.5 – 3.5 ppm . The integration will be 2H . In deuterated chloroform (CDCl₃), this signal is often broad, while in DMSO-d₆, which slows proton exchange, the signal can be sharper.[11]

Multiplicity and Coupling Constants (J)

Spin-spin coupling between non-equivalent neighboring protons splits NMR signals into multiplets, providing valuable connectivity information. The splitting pattern is described by the n+1 rule, where 'n' is the number of neighboring protons.

-

Aromatic Signals (a, b, c): The aromatic protons will couple to each other.

-

H(a) is coupled to H(b) (meta coupling, ⁴J ≈ 2-3 Hz) and H(c) (para coupling, ⁵J ≈ 0-1 Hz, often unresolved).

-

H(b) is coupled to H(a) (meta coupling) and H(c) (ortho coupling, ³J ≈ 7-9 Hz).

-

H(c) is coupled to H(b) (ortho coupling). This coupling will result in a complex multiplet or a set of doublets and a doublet of doublets, a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

-

-

Methylenedioxy Signal (d): These protons have no neighboring protons, so they will appear as a singlet (s) .

-

Methine Signal (e): This proton is adjacent to the three methyl protons (n=3). Therefore, its signal will be split into a quartet (q) (3+1=4 peaks). The coupling constant, ³J, is typically around 6-7 Hz.[12][13]

-

Methyl Signal (f): These three protons are adjacent to the single methine proton (n=1). Their signal will be split into a doublet (d) (1+1=2 peaks) with the same coupling constant as the methine quartet (³J ≈ 6-7 Hz).

-

Amine Signal (g): Due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus, the amine protons typically do not couple with the neighboring methine proton.[14] The signal will appear as a broad singlet (br s) .

Caption: Spin-spin coupling relationship in the ethylamine side chain.

Summary of Predicted ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H(a), H(b), H(c) | 6.7 – 6.9 | 3H | Multiplet (m) | ³J (ortho) ≈ 7-9; ⁴J (meta) ≈ 2-3 |

| H(d) | 5.9 – 6.0 | 2H | Singlet (s) | N/A |

| H(e) | 4.0 – 4.3 | 1H | Quartet (q) | ³J ≈ 6-7 |

| H(f) | 1.3 – 1.5 | 3H | Doublet (d) | ³J ≈ 6-7 |

| H(g) | 1.5 – 3.5 (variable) | 2H | Broad Singlet (br s) | N/A |

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires careful sample preparation and parameter selection. This protocol outlines a standard procedure for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

Materials

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, NMR grade, ~0.6 mL)

-

Tetramethylsilane (TMS) as an internal standard (often included in solvent)

-

5 mm NMR tube (clean and dry)

-

Pipette and vial

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the amine into a clean, dry vial.

-

Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

D₂O Exchange (Optional):

-

To confirm the identity of the NH₂ peak, acquire a preliminary spectrum.

-

Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing the signal at δ 1.5-3.5 to disappear or significantly diminish. This is a definitive test for labile protons.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp peaks and good resolution. A narrow, symmetrical solvent peak is indicative of good shimming.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (sw): Set a window from approximately -1 to 12 ppm to ensure all signals, including the TMS reference at 0 ppm, are captured.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals. Set the integral of a well-resolved, non-labile signal (e.g., the methylenedioxy singlet) to its known proton count (2.00) to normalize the other integrals.

-

Analyze the chemical shifts, integrations, and multiplicities to assign the peaks.

-

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and predictable. The key diagnostic signals include the characteristic singlet for the methylenedioxy protons around δ 5.9-6.0, the complex aromatic signals between δ 6.7-6.9, and the coupled quartet and doublet of the ethylamine side chain. The labile amine protons present a broad, variable signal that can be confirmed by D₂O exchange. By understanding the interplay of electronic effects, spin-spin coupling, and the influence of the chiral center, researchers can confidently use this powerful analytical technique to verify the structure and purity of this important synthetic intermediate.

References

-

Wenzel, T. J. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(9), 729-736. [Link]

-

Bekárek, V., & Roth, Z. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 633-640. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Hirose, J., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(3), 355-359. [Link]

-

Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. University of Colorado Boulder, Department of Chemistry. [Link]

-

Bekárek, V., & Roth, Z. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Gándara, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5245-5254. [Link]

-

Khan Academy. Coupling constant. Proton NMR. [Link]

-

Irie, K., et al. (2005). 1,3-BENZODIOXOLE-BASED β- AND γ-PEPTIDE LINKAGES EXHIBITING UNIQUE FLUORESCENCE, CONFORMATION, AND SELF-ASSOCIATION PROPERTIES. HETEROCYCLES, 65(10), 2397-2412. [Link]

-

Li, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

-

ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

-

Li, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Wang, H., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health. [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]

-

LibreTexts Chemistry. (2019). 5.14: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

Seco, J. M., et al. (1998). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 63(20), 6956-6964. [Link]

-

SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. [Link]

-

LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. [Link]

-

Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

-

An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. [Link]

-

PubChem. (n.d.). CID 159678613. [Link]

-

Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o333. [Link]

-

Penchev, P., et al. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2022(2), M1382. [Link]

Sources

- 1. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. staff.najah.edu [staff.najah.edu]

- 7. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. askthenerd.com [askthenerd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-alpha-methylpiperonylamine

Abstract

(R)-alpha-methylpiperonylamine, a chiral amine, serves as a critical building block in the synthesis of various pharmacologically active compounds and as a resolving agent in enantioselective chemistry. Its structure, featuring a stereogenic center adjacent to an aromatic piperonyl group (3,4-methylenedioxybenzyl), makes it a valuable synthon for introducing chirality. This guide provides a comprehensive, field-proven methodology for the synthesis of its racemic form via reductive amination, followed by a robust protocol for the chiral resolution of the desired (R)-enantiomer. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, and present a self-validating workflow that includes detailed characterization protocols using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to obtaining enantiopure (R)-alpha-methylpiperonylamine.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous in nature and pharmacology. The stereochemistry of an amine can drastically alter its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic. (R)-alpha-methylpiperonylamine is a derivative of the naturally occurring safrole and is structurally related to key neurotransmitters. Its enantiomerically pure form is essential for the stereospecific synthesis of complex molecular targets, ensuring the desired pharmacological profile and minimizing off-target effects. This guide presents a reliable pathway from a common achiral starting material to the high-purity (R)-enantiomer.

Synthesis of Racemic (R,S)-alpha-methylpiperonylamine

The most direct and efficient route to the racemic amine is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde). This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[1]

Mechanistic Rationale and Reagent Selection

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and control, avoiding the polyalkylation issues often seen with direct alkylation of amines.[1]

-

Carbonyl Source: Piperonal is an ideal, commercially available starting material.

-

Amine Source: Anhydrous ammonia (often in an alcoholic solution) is used as the nitrogen source to form the primary amine.

-

Reducing Agent: The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ would reduce the starting aldehyde directly, milder and more selective reagents are required. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice as it is particularly effective for reductive aminations and is less moisture-sensitive than alternatives like sodium cyanoborohydride (NaBH₃CN).[2][3] It is mild enough not to significantly reduce the aldehyde in the presence of the amine, selectively reducing the protonated imine intermediate (iminium ion) at a much faster rate.[2]

The overall workflow for the synthesis and subsequent resolution is depicted below.

Figure 1: Overall workflow for the synthesis of racemic amine and subsequent chiral resolution.

Detailed Experimental Protocol: Racemic Synthesis

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add piperonal (15.0 g, 0.1 mol) and methanol (200 mL). Stir until all solids are dissolved.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Add a 7N solution of ammonia in methanol (50 mL, 0.35 mol, 3.5 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Reduction: Re-cool the mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 eq). Caution: Addition may cause foaming and gas evolution. Stir the reaction mixture at room temperature overnight (approx. 16 hours).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl (100 mL) until the pH is ~2. Stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted aldehyde and other non-basic impurities. Discard the organic layers.

-

Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify to pH >12 by the slow addition of 6M NaOH. Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

-

Isolation: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude racemic alpha-methylpiperonylamine as an oil. The product can be purified by vacuum distillation if necessary.

Chiral Resolution via Diastereomeric Salt Formation

The most common and cost-effective method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts.[4] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][]

Rationale for Resolving Agent and Solvent System

-

Resolving Agent: (+)-Tartaric acid is an inexpensive, readily available, and highly effective resolving agent for amines.[6] It will form two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. In a suitable solvent system, one of these salts will be significantly less soluble and will preferentially crystallize.

-

Solvent System: A mixture of polar protic solvents, such as methanol or ethanol, is typically used. The optimal solvent composition must be determined empirically to maximize the solubility difference between the diastereomeric salts.

Detailed Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the crude racemic amine (16.5 g, 0.1 mol) in methanol (100 mL) with gentle warming. In a separate flask, dissolve (+)-tartaric acid (15.0 g, 0.1 mol) in methanol (100 mL), warming if necessary.

-

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. A white precipitate should form. Heat the resulting slurry to reflux until all solids dissolve.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in a 4 °C refrigerator overnight to promote complete crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This solid is the enriched diastereomeric salt of the (R)-amine. The enantiomeric purity can be improved by one or two recrystallizations from fresh methanol.

-

Liberation of the Free (R)-Amine: Suspend the purified diastereomeric salt in water (150 mL) and add DCM (100 mL). While stirring vigorously, slowly add 2M NaOH solution until the pH of the aqueous layer is >12.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-alpha-methylpiperonylamine.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

The structure of the synthesized compound is confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations for (R)-alpha-methylpiperonylamine |

| ¹H NMR | Phenyl Protons (Ar-H): ~6.7-6.8 ppm (multiplet, 3H); Methylenedioxy Protons (-O-CH₂-O-): ~5.9 ppm (singlet, 2H); Methine Proton (-CH(NH₂)-): ~4.1 ppm (quartet); Amine Protons (-NH₂): ~1.5-2.0 ppm (broad singlet, 2H, exchangeable with D₂O); Methyl Protons (-CH₃): ~1.3 ppm (doublet). |

| ¹³C NMR | Aromatic Carbons: ~100-150 ppm; Methylenedioxy Carbon (-O-CH₂-O-): ~101 ppm; Methine Carbon (-CH(NH₂)-): ~55 ppm; Methyl Carbon (-CH₃): ~25 ppm. |

| IR Spectroscopy | N-H Stretch (Primary Amine): Two distinct sharp bands in the 3300-3500 cm⁻¹ region.[7][8][9]; N-H Bend (Scissoring): ~1580-1650 cm⁻¹.[7][10]; C-N Stretch: ~1020-1250 cm⁻¹.[7]; Aromatic C-H Stretch: ~3000-3100 cm⁻¹; C-O Stretch (Ether): ~1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 165. Conforming to the nitrogen rule (odd molecular weight for a compound with one nitrogen atom).[8]; Major Fragment: m/z = 150 (loss of CH₃); m/z = 135 (alpha-cleavage, loss of CH₃-CH=NH₂). |

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is the most critical step in validating the success of the chiral resolution.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for quantifying the ratio of enantiomers.[11][12] This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

-

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is highly effective for separating chiral amines.[11]

-

Mobile Phase: A typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape. A common starting point is Hexane:Isopropanol:DEA (90:10:0.1).

-

Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. A successful resolution should yield an e.e. >98%.

-

4.2.2. Polarimetry

While less precise than chiral HPLC for quantification, polarimetry provides a quick confirmation of optical activity.

-

Protocol: Measurement of Specific Rotation

-

Prepare a solution of the sample at a known concentration (c, in g/mL) in a specified solvent (e.g., ethanol).

-

Measure the observed optical rotation (α) using a polarimeter with a cell of a known path length (l, in dm).

-

Calculate the specific rotation: [α] = α / (c * l). The value should be compared to the literature value for the pure enantiomer to confirm its identity.

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of enantiomerically pure (R)-alpha-methylpiperonylamine. By understanding the chemical principles behind each step—from the selective reduction in the initial synthesis to the solubility-driven separation of diastereomeric salts—researchers can reliably produce this valuable chiral building block. The self-validating nature of the workflow, which concludes with rigorous spectroscopic and chromatographic analysis, ensures the final product meets the high standards of identity, purity, and enantiomeric excess required for applications in pharmaceutical development and asymmetric synthesis.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Chiral resolution. Retrieved from [Link]

-

Hu, W., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Retrieved from [Link]

-

Turos, E., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved from [Link]

-

Hussain, S. S., et al. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

-

Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Cirilli, R., et al. (2018). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of the American Chemical Society. Retrieved from [Link]

-

Mosoarca, C., & Paizs, C. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Retrieved from [Link]

-

Carradori, S., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. Retrieved from [Link]

-

Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Shin, J. S., & Kim, B. G. (2003). Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. Biotechnology Letters. Retrieved from [Link]

-

Zhang, G., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]

-

Zhang, X., et al. (2021). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Ali, I., et al. (2019). Enantiomeric separation of α-methylbenzylamine using three naphthaldehyde derivatizing agents on coated-type CSPs. ResearchGate. Retrieved from [Link]

-

Le, T. B., et al. (2016). Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. Journal of Chromatography A. Retrieved from [Link]

-

Wang, D., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lee, J. C., et al. (2017). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Clemenceau, A., et al. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids Enabled by the Versatility of the Phenylselenonyl Group. Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP1330450A2 - Process for the production of r(+)alpha-lipoic acid.

- Google Patents. (n.d.). US20030187279A1 - Process for the production of r(+) alpha-lipoic acid.

- Google Patents. (n.d.). JP4257573B2 - Method for producing R (+) α-lipoic acid.

-

SpectraBase. (n.d.). .alpha.-Methyl-dl-phenylalanine, N-(isopropyloxycarbonyl)-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. wikieducator.org [wikieducator.org]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to the Research Applications of Enantiopure Benzodioxolyl Ethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential research applications of the enantiomers of benzodioxolyl ethanamine, known pharmacologically as 3,4-methylenedioxyamphetamine (MDA). We will delve into the critical importance of stereochemistry in its pharmacological profile, methodologies for achieving enantiopurity, and its utility as both a pharmacological tool and a chiral building block in medicinal chemistry.

The Imperative of Chirality: Why Enantiopurity Matters

In drug discovery and neuroscience, the three-dimensional structure of a molecule is paramount. Biological systems, from receptors to enzymes, are inherently chiral, leading to stereospecific interactions with small molecules.[1][2] For compounds like MDA, which possess a single stereocenter, the two resulting enantiomers—(R)-MDA and (S)-MDA—can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] While the racemic mixture has been studied, systematic research into the distinct effects of each stereoisomer has been limited by the availability of enantiopure materials.[4] Understanding these differences is not merely an academic exercise; it is fundamental to developing safer, more effective therapeutics and to precisely dissecting complex neurobiological pathways. The use of single-enantiomer drugs has grown significantly as technology for asymmetric synthesis and chiral separation has advanced, allowing for the isolation of the more potent or less toxic isomer.[1][5][6]

Synthesis and Chiral Resolution of Benzodioxolyl Ethanamine Enantiomers

The generation of enantiopure amines is a cornerstone of modern medicinal chemistry.[7][8][9] The primary routes to obtaining single-enantiomer compounds like (R)- and (S)-MDA include asymmetric synthesis, enzymatic resolution, and the separation of racemic mixtures via chiral chromatography.[5][10][11]

Asymmetric synthesis aims to create a single enantiomer from achiral starting materials using chiral catalysts or auxiliaries.[5][6][12] For instance, strategies have been developed using removable chiral auxiliaries like (S)-α-methylbenzylamine or Ellman's sulfinamide in reductive amination processes.[12] Another elegant approach utilizes the chiral pool, starting from readily available enantiopure precursors like alanine-derived aziridines, which can be opened to form the desired MDA enantiomer.[4]

However, the most common and versatile method for both analytical and preparative scale separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[13][14][15][16]

Workflow for Chiral Separation of MDA Enantiomers

The following diagram illustrates a typical workflow for the resolution of racemic MDA using chiral HPLC.

Caption: Workflow for Chiral Separation of MDA Enantiomers.

Experimental Protocol: Analytical Chiral HPLC Separation

This protocol outlines a validated method for determining the enantiomeric composition of an MDA sample.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of MDA.

2. Materials & Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-3 or Chiralcel® OD-H).[13]

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Methanol).

-

Racemic MDA standard and sample for analysis.

-

Volumetric flasks and pipettes.

3. Chromatographic Conditions (Example): [13]

-

Column: Chiralpak AD-3

-

Mobile Phase: n-Hexane/Isopropanol/Methanol (89:10:1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 285 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Prepare a standard solution of racemic MDA (e.g., 1 mg/mL) in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the MDA sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the racemic standard to determine the retention times for the (S)- and (R)-enantiomers. Then, inject the prepared sample.

-

Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

5. System Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification (LOD/LOQ) according to established guidelines.[17]

Research Applications in Neuroscience and Pharmacology

The primary value of enantiopure MDA lies in its distinct interactions with monoaminergic systems, making the individual isomers powerful tools for neuropharmacological investigation.[3][4] Racemic MDA is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT2 receptor agonist.[3] However, these effects are not equally distributed between the enantiomers.